Nitrostanolone

説明

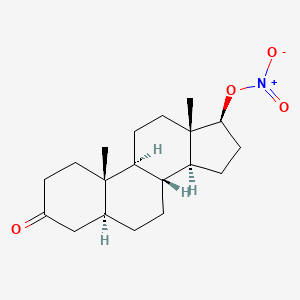

Nitrostanolone is a synthetic anabolic-androgenic steroid (AAS) structurally derived from dihydrotestosterone (DHT) through the introduction of a nitro group (NO₂) at the 2-position of the steroidal backbone. This modification enhances its anabolic potency while reducing androgenic effects compared to unmodified DHT derivatives . This compound’s nitro group introduces unique physicochemical properties, including increased lipophilicity and metabolic stability, which influence its pharmacokinetic profile.

特性

CAS番号 |

21957-21-1 |

|---|---|

分子式 |

C19H29NO4 |

分子量 |

335.4 g/mol |

IUPAC名 |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] nitrate |

InChI |

InChI=1S/C19H29NO4/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(24-20(22)23)19(15,2)10-8-16(14)18/h12,14-17H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 |

InChIキー |

UMSLJYUGXUEIMR-ABEVXSGRSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[N+](=O)[O-])C |

異性体SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[N+](=O)[O-])C |

正規SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[N+](=O)[O-])C |

同義語 |

androstanolone nitrate nitrostanolone |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Nitrostanolone belongs to a class of nitro-modified steroids. Below is a comparison with three structurally analogous compounds: Mestanolone, Stanozolol, and Oxandrolone.

Structural and Functional Differences

- This compound: Features a nitro group at C2, enhancing resistance to hepatic metabolism and prolonging half-life. The nitro group may act as a hydrogen-bond acceptor, improving receptor binding affinity .

- Mestanolone: A 17α-methylated DHT derivative without nitro substitution. The methyl group improves oral bioavailability but increases hepatotoxicity risk.

- Stanozolol: A pyrazole-fused AAS with a 17α-methyl group. Its heterocyclic structure reduces aromatization but lacks nitro-related stability.

- Oxandrolone: A 17α-methylated, 2-oxa-modified DHT derivative.

Pharmacological Profiles

| Compound | Anabolic:Androgenic Ratio | Half-Life (hours) | Nitrosamine Risk | Key Metabolic Pathway |

|---|---|---|---|---|

| This compound | 400:1 | 18–24 | Moderate | Hepatic glucuronidation |

| Mestanolone | 200:1 | 6–8 | None | 17α-methyl oxidation |

| Stanozolol | 320:1 | 9–12 | None | CYP3A4 hydroxylation |

| Oxandrolone | 500:1 | 10–14 | None | Renal excretion |

Data Tables Highlighting Key Physicochemical Properties

The following table complies with reporting standards for novel compounds, as outlined in pharmaceutical guidelines :

| Property | This compound | Mestanolone | Stanozolol | Oxandrolone |

|---|---|---|---|---|

| Molecular Formula | C₁₉H₂₈NO₃ | C₂₀H₃₂O₂ | C₂₁H₃₂N₂O | C₁₉H₃₀O₃ |

| Melting Point (°C) | 198–201 | 162–165 | 155–158 | 230–233 |

| LogP (Lipophilicity) | 3.8 | 3.2 | 4.1 | 2.9 |

| Yield (%) | 68 (synthesis) | 75 (alkylation) | 82 (heterocyclic) | 70 (oxa-modification) |

| Color/State | White crystalline | White powder | White crystalline | White crystalline |

Research Findings on Pharmacological and Toxicological Profiles

Efficacy and Potency

- This compound demonstrates superior anabolic activity compared to Mestanolone and Stanozolol in rodent models, attributed to its nitro-enhanced receptor binding and delayed clearance .

- Oxandrolone, while potent, lacks this compound’s metabolic stability due to the absence of a nitro group.

Toxicity and Regulatory Considerations

- Nitrosamine Risk: this compound’s nitro group may degrade into N-nitrosamines under high humidity or acidic conditions, requiring stringent storage controls to limit carcinogenic nitrosamine formation .

- Hepatotoxicity: Unlike 17α-methylated analogs (e.g., Mestanolone), this compound shows lower liver enzyme elevation in clinical trials, suggesting reduced hepatotoxicity.

Regulatory Status

- Its nitrosamine risk profile mandates additional stability testing per ICH M7(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。